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Compound of Interest

Compound Name: 4-(Piperidin-1-yl)benzaldehyde

Cat. No.: B083096 Get Quote

An In-depth Technical Guide to 4-(Piperidin-1-yl)benzaldehyde: Properties, Synthesis, and

Applications in Drug Development

Executive Summary: 4-(Piperidin-1-yl)benzaldehyde is a versatile aromatic aldehyde that has

emerged as a strategically important building block in the fields of medicinal chemistry and

materials science.[1] Its unique structure, featuring a reactive aldehyde group and a tertiary

amine embedded within a piperidine ring, makes it a valuable precursor for a diverse range of

complex molecules. This guide provides a comprehensive technical overview for researchers

and drug development professionals, detailing the compound's core properties, validated

synthetic protocols, key applications, and analytical characterization. The content is structured

to deliver not just procedural steps but also the underlying scientific rationale, ensuring a

thorough understanding of its utility and handling.

Core Molecular Profile
4-(Piperidin-1-yl)benzaldehyde, also known by its synonym 1-(4-Formylphenyl)piperidine, is

an organic compound with the empirical formula C₁₂H₁₅NO. Its structure consists of a

benzaldehyde molecule where the hydrogen atom at the para-position (position 4) of the

benzene ring is substituted by a piperidine ring via its nitrogen atom.

Caption: Molecular structure of 4-(Piperidin-1-yl)benzaldehyde.

This dual functionality is the source of its versatility in organic synthesis.[1] The aldehyde group

is a gateway for condensation reactions, reductive aminations, and oxidations, while the
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piperidine moiety influences solubility, basicity, and pharmacokinetic properties in derivative

compounds.

Identifier Value Source

Molecular Formula C₁₂H₁₅NO [2][3]

Molecular Weight 189.25 g/mol [2][3][4]

IUPAC Name 4-(Piperidin-1-yl)benzaldehyde

Synonyms
1-(4-Formylphenyl)piperidine,

4-Piperidinobenzaldehyde
[3]

CAS Number 10338-57-5 [2][4][5]

SMILES O=Cc1ccc(cc1)N1CCCCC1

InChI Key
ILJVPSVCFVQUAD-

UHFFFAOYSA-N
[2]

Physicochemical and Safety Data
The compound is typically supplied as a yellow solid, reflecting the electronic conjugation

between the piperidine nitrogen and the benzaldehyde system.[5] Its physical properties are

consistent with a moderately polar organic molecule of its size.

Property Value Source

Appearance Yellow solid / crystals [5]

Melting Point 61-64 °C [2][4]

Boiling Point 344.3 ± 25.0 °C (Predicted) [2][4]

Density ~1.091 g/cm³ [2]

Purity Typically ≥97% [3]

Safety Profile: 4-(Piperidin-1-yl)benzaldehyde is classified as an irritant.[2] Standard

laboratory precautions should be observed, including the use of personal protective equipment
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(PPE) such as gloves and safety glasses.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye

protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Reaction Mechanism
The most common and efficient synthesis of 4-(Piperidin-1-yl)benzaldehyde is via a

nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages the activation of an

aromatic ring towards substitution by a strong electron-withdrawing group.

Reactants Reagents & Conditions

4-Fluorobenzaldehyde K₂CO₃ (Base)

Piperidine

DMF (Solvent) Reflux at 100°C, 12-24h 4-(Piperidin-1-yl)benzaldehydeSₙAr Reaction

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(Piperidin-1-yl)benzaldehyde.

Mechanism Causality: The reaction proceeds by the attack of piperidine, acting as a

nucleophile, on the carbon atom of the benzene ring that is bonded to the fluorine atom in 4-

fluorobenzaldehyde. The fluorine is a good leaving group, and the reaction is facilitated by the

electron-withdrawing aldehyde group, which stabilizes the negatively charged intermediate

(Meisenheimer complex). Anhydrous potassium carbonate is employed as a base to neutralize

the hydrofluoric acid (HF) byproduct, driving the reaction to completion.[4][5][6]

Dimethylformamide (DMF) is an ideal solvent as it is polar and aprotic, effectively solvating the

potassium carbonate and facilitating the SₙAr mechanism.[6]
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Detailed Experimental Protocol
This protocol is a validated method for the synthesis of 4-(Piperidin-1-yl)benzaldehyde.[4][5]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-

fluorobenzaldehyde (0.200 mol), piperidine (0.300 mol), and anhydrous potassium carbonate

(40.0 g) in 300 mL of dimethylformamide (DMF).[4][5]

Reaction Execution: Heat the mixture to reflux at approximately 100 °C and maintain this

temperature with stirring for 12 to 24 hours.[4][5][6] The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

Product Isolation (Workup): After the reaction is complete, allow the mixture to cool to room

temperature. Concentrate the mixture under reduced pressure to remove the DMF.[4][5]

Precipitation: Pour the concentrated residue into a beaker containing ice water.[4][5] This

step causes the organic product to precipitate out of the aqueous solution. Allow the mixture

to stand, preferably overnight, to maximize crystal formation.

Purification: Collect the solid product by vacuum filtration. Wash the filtered solid thoroughly

with water to remove any remaining inorganic salts. The crude product can be further purified

by recrystallization from methanol to yield yellow crystals with high purity (98% yield has

been reported).[4][5]

Applications in Research and Drug Development
The strategic value of 4-(Piperidin-1-yl)benzaldehyde lies in its role as a versatile

intermediate for synthesizing a wide array of bioactive molecules and functional materials.[1]
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Key Application Pathways

Medicinal Chemistry Materials Science

4-(Piperidin-1-yl)benzaldehyde

Anti-inflammatory Agents Antibacterial Agents
(α-aminophosphonates)

Anticancer Agents
(DHFR Inhibitors, Aurone Derivatives)

Neuropharmacology
(NMDA Receptor Antagonists) Fluorophores Fulleropyrrolidines

Click to download full resolution via product page

Caption: Application map for 4-(Piperidin-1-yl)benzaldehyde.

Anti-inflammatory Agents: The scaffold is used as a starting point for developing novel anti-

inflammatory drugs.[4][5]

Antibacterial Agents: It is a key reactant in the synthesis of piperidine-incorporated α-

aminophosphonates, a class of compounds investigated for their antibacterial properties.[4]

[5]

Cancer Research: The molecule is integral to synthesizing compounds with potential

anticancer activity, including 5-hydroxyaurone derivatives that act as growth inhibitors

against certain cancer cell lines and Dihydrofolate reductase (DHFR) inhibitors.[4][5][6] The

piperidine nitrogen can form crucial hydrogen bonds within the active sites of enzymes like

DHFR, enhancing binding affinity.[6]

Neuropharmacology: It serves as a precursor for NR2B selective N-methyl-D-aspartate

(NMDA) receptor antagonists, which are targets for treating various neurological disorders.

[4][5]

Materials Science: Beyond pharmaceuticals, it is used to create fluorophores for monitoring

polymerization processes and in the synthesis of fulleropyrrolidines for advanced materials

applications.[4][5]

Analytical Characterization
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To ensure the identity and purity of synthesized 4-(Piperidin-1-yl)benzaldehyde, a

combination of spectroscopic methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The spectrum would show characteristic signals for the aldehyde proton (a

singlet around δ 9.7-9.9 ppm), aromatic protons in the para-substituted pattern (two

doublets between δ 6.9-7.8 ppm), and multiple signals for the aliphatic protons of the

piperidine ring (typically broad signals between δ 1.5-3.4 ppm).

¹³C-NMR: The carbon spectrum would distinctly show the aldehyde carbonyl carbon

(around δ 190 ppm), four signals for the aromatic carbons (with the carbon attached to the

nitrogen being significantly shielded), and three signals for the piperidine carbons.[7]

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O

stretch would be observed around 1680-1700 cm⁻¹. C-H stretching of the aromatic ring and

aldehyde group, as well as C-N stretching, would also be present.

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak

(M⁺) corresponding to its molecular weight of 189.25 g/mol .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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